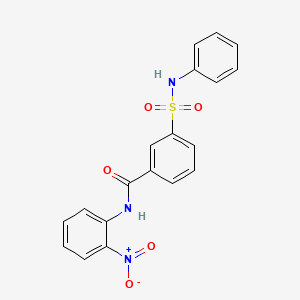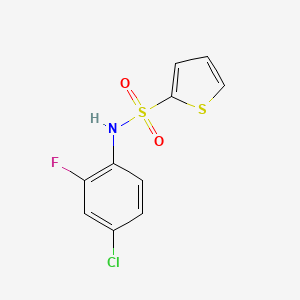
3-(anilinosulfonyl)-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(anilinosulfonyl)-N-(2-nitrophenyl)benzamide, commonly known as ANS, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. ANS is a small molecule that is widely used as a probe for studying protein folding, stability, and aggregation.
科学的研究の応用
ANS has a wide range of scientific research applications, particularly in the field of protein science. It is commonly used as a fluorescent probe to study protein folding, stability, and aggregation. ANS binds to hydrophobic regions of proteins, causing a shift in its fluorescence spectrum, which can be used to monitor protein conformational changes. ANS has also been used to study the binding of ligands to proteins, as well as the interaction of proteins with membranes.
作用機序
The mechanism of action of ANS involves its binding to hydrophobic regions of proteins. ANS contains a sulfonamide group that can form hydrogen bonds with polar amino acid residues, while its aniline group can interact with non-polar amino acid residues. This results in a shift in the fluorescence spectrum of ANS, which can be used to monitor protein conformational changes.
Biochemical and Physiological Effects
ANS is a relatively safe compound that does not have any significant biochemical or physiological effects. It is not toxic to cells or animals at the concentrations typically used in scientific research. However, it should be noted that ANS can interfere with some protein assays, such as those that rely on absorbance measurements.
実験室実験の利点と制限
ANS has several advantages as a probe for studying protein conformational changes. It is a small molecule that can easily penetrate cell membranes and bind to hydrophobic regions of proteins. ANS is also relatively inexpensive and easy to use. However, ANS has some limitations, particularly in its specificity for hydrophobic regions of proteins. It may also interfere with some protein assays, as previously mentioned.
将来の方向性
There are several future directions for research on ANS. One area of interest is the development of new fluorescent probes that can bind to specific regions of proteins with higher specificity and sensitivity. Another area of research is the use of ANS in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. ANS may also have potential applications in drug discovery and development, particularly in the identification of new drug targets and the screening of potential drug candidates.
Conclusion
In conclusion, ANS is a small molecule that has significant potential as a probe for studying protein folding, stability, and aggregation. Its unique properties make it a valuable tool for scientists working in the field of protein science. However, further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
合成法
The synthesis of ANS involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-nitroaniline, which is then reacted with benzoyl chloride to produce 2-nitro-N-benzoylaniline. This compound is then reacted with aniline in the presence of sulfuric acid to produce ANS. The final product is purified using recrystallization techniques.
特性
IUPAC Name |
N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-19(20-17-11-4-5-12-18(17)22(24)25)14-7-6-10-16(13-14)28(26,27)21-15-8-2-1-3-9-15/h1-13,21H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUQBWDEMJZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)

![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023551.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![N-(4-ethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5023553.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5023568.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5023571.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5023588.png)

![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)
